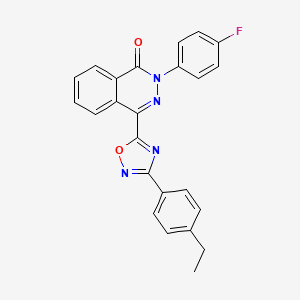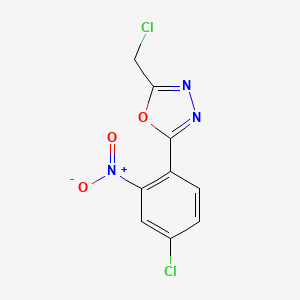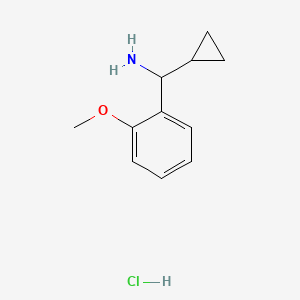![molecular formula C19H21NO4 B2533443 3-[4-(二乙氨基)肉桂酰基]-4-羟基-6-甲基-2H-吡喃-2-酮 CAS No. 1141393-07-8](/img/structure/B2533443.png)
3-[4-(二乙氨基)肉桂酰基]-4-羟基-6-甲基-2H-吡喃-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a type of coumarin, a class of organic compounds that are highly valued for their biological and pharmaceutical properties . Coumarins are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .
Synthesis Analysis
The synthesis of coumarin systems, including this compound, has been a focus of many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents, catalysts, and other procedures .科学研究应用
合成方法和环境效益
类似于3-[4-(二乙氨基)肉桂酰基]-4-羟基-6-甲基-2H-吡喃-2-酮的衍生物的一个显著应用是合成方法。王等人(2011)的一项研究开发了一种使用超声介导缩合的合成衍生物的环境友好型方案。这种方法提供了简单的后处理程序、更短的反应时间和更高的产率等优势,有助于更绿色的化学实践(王、邹、赵和石,2011)。
检测和分析应用
另一个重要的应用是检测铝等元素。Elečková 等人(2015)利用肉桂酰衍生物进行铝的视觉检测和顺序注射测定。该研究突出了这些化合物在分析化学中检测和定量金属离子的潜力(Elečková、Alexovič、Kuchár、Balogh 和 Andruch,2015)。
抗菌活性
与3-[4-(二乙氨基)肉桂酰基]-4-羟基-6-甲基-2H-吡喃-2-酮相关的化合物已被探索其抗菌特性。Shaikh、Shaikh 和 Salunke(2013)合成了一系列取代化合物以开发抗菌剂,测试了它们对细菌和真菌菌株的有效性(Shaikh、Shaikh 和 Salunke,2013)。
缓蚀
这些衍生物还可在缓蚀中应用。El Hattak 等人(2021)的一项研究评估了吡喃-2-酮衍生物在酸性介质中对低碳钢的防腐性能,展示了它们作为缓蚀剂的潜力(El Hattak 等人,2021)。
在抗疟疾研究中的潜力
在药物化学领域,这些化合物已被研究其抗疟疾潜力。Saini 等人(2016)使用 3-肉桂酰基-4-羟基-6-甲基-2H-吡喃-2-酮合成了新型喹啉-吡唑并吡啶衍生物,并评估了它们对恶性疟原虫的有效性,显示出显着的抗疟疾活性(Saini、Jain、Kumar 和 Jain,2016)。
作用机制
Target of Action
It has been suggested that this compound may exhibit antiplasmodial activity, indicating potential interactions with proteins or enzymes involved in the life cycle of plasmodium species .
Mode of Action
Given its potential antiplasmodial activity, it may interfere with the biological processes essential for the survival and propagation of Plasmodium species .
Biochemical Pathways
The compound 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one may affect the biochemical pathways related to the life cycle of Plasmodium species. It’s worth noting that this compound is structurally related to cinnamoyl-CoA reductase (CCR), an enzyme involved in the monolignol pathway for lignin biosynthesis . .
Result of Action
Given its potential antiplasmodial activity, it may inhibit the growth or development of Plasmodium species, thereby preventing or treating malaria .
生化分析
Biochemical Properties
3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one plays a crucial role in biochemical reactions, particularly in the context of fluorescence-based detection methods. This compound exhibits fluorescence quenching upon exposure to certain nerve agent simulants, such as diethylchlorophosphate . The interaction with these simulants is based on the high electrophilicity of the nerve agents, which react with a nucleophile embedded in the fluorophore, leading to changes in fluorescence properties . Additionally, this compound has been shown to interact with enzymes like cinnamoyl-CoA reductase, which catalyzes the reduction of hydroxycinnamoyl-CoA esters using NADPH .
Cellular Effects
The effects of 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one on various cell types and cellular processes are profound. This compound has been investigated for its potential in bio-imaging due to its two-photon fluorescence properties, which allow for cellular uptake and imaging in HeLa cells . Furthermore, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in diabetic rats, this compound ameliorates diabetic peripheral neuropathy by modulating the PI3K/Akt signaling pathway .
Molecular Mechanism
At the molecular level, 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it interacts with acetylcholinesterase, a neurotransmitter enzyme, inhibiting its control over the central nervous system . This interaction is crucial for its role in detecting nerve agents. Additionally, the compound’s fluorescence properties are influenced by its binding interactions with other biomolecules, which can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one over time have been studied in laboratory settings. This compound has shown stability under various conditions, making it suitable for long-term studies. In diabetic rats, the compound’s effects on blood glucose levels and motor nerve conduction velocity were observed over a period of six weeks, demonstrating its sustained impact on cellular function . Additionally, its fluorescence properties remain consistent over time, allowing for reliable detection and imaging applications .
Dosage Effects in Animal Models
The effects of 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one vary with different dosages in animal models. In diabetic rats, different doses of the compound (10 and 20 mg/kg body weight) were administered, resulting in significant reductions in fasting blood glucose levels and improvements in motor nerve conduction velocity . Higher doses of the compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is involved in various metabolic pathways. It interacts with enzymes such as cinnamoyl-CoA reductase, which plays a pivotal role in the biosynthesis of monolignols in plants . This enzyme catalyzes the reduction of hydroxycinnamoyl-CoA thioesters, producing hydroxycinnamaldehydes and CoASH in an NADPH-dependent reaction . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one within cells and tissues are facilitated by its interactions with specific transporters and binding proteins. This compound’s fluorescence properties enable its visualization within cellular compartments, aiding in the study of its localization and accumulation . The compound’s distribution is influenced by its lipophilic nature, allowing it to interact with cellular membranes and other lipophilic structures .
Subcellular Localization
The subcellular localization of 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is critical for its activity and function. This compound has been shown to localize within vacuolar membranes and other organelles, where it plays a role in visualizing organelle morphology and dynamics . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
属性
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,22H,4-5H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEKYAYGHVINTN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(OC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2533361.png)
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2533362.png)

![2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2533364.png)
![2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B2533365.png)
![2-ethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2533368.png)
![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2533369.png)





![N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2533382.png)
![4-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)morpholine](/img/structure/B2533383.png)
